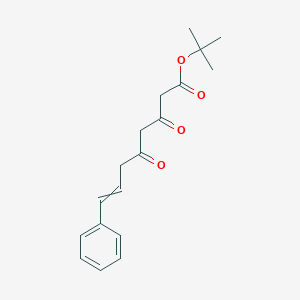
Tert-butyl 3,5-dioxo-8-phenyloct-7-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3,5-dioxo-8-phenyloct-7-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a phenyl group, and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,5-dioxo-8-phenyloct-7-enoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters, including this compound, can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the carboxylic acid and tert-butyl alcohol are passed over a solid acid catalyst at elevated temperatures and pressures to achieve high yields and selectivity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3,5-dioxo-8-phenyloct-7-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of amides or other esters.
Scientific Research Applications
Tert-butyl 3,5-dioxo-8-phenyloct-7-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: The compound is used in the production of polymers and resins, where it acts as a monomer or a cross-linking agent.
Mechanism of Action
The mechanism of action of tert-butyl 3,5-dioxo-8-phenyloct-7-enoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in further biochemical reactions. The phenyl group and conjugated diene system can also interact with enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl acetate: Another tert-butyl ester with different reactivity and applications.
Tert-butyl benzoate: Similar structure but with a benzene ring instead of a conjugated diene system.
Tert-butyl formate: A simpler ester with different chemical properties.
Uniqueness
Tert-butyl 3,5-dioxo-8-phenyloct-7-enoate is unique due to its combination of a tert-butyl group, a phenyl group, and a conjugated diene system
Properties
CAS No. |
161828-41-7 |
|---|---|
Molecular Formula |
C18H22O4 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
tert-butyl 3,5-dioxo-8-phenyloct-7-enoate |
InChI |
InChI=1S/C18H22O4/c1-18(2,3)22-17(21)13-16(20)12-15(19)11-7-10-14-8-5-4-6-9-14/h4-10H,11-13H2,1-3H3 |
InChI Key |
QHWXBLSNUAHWLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)CC(=O)CC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


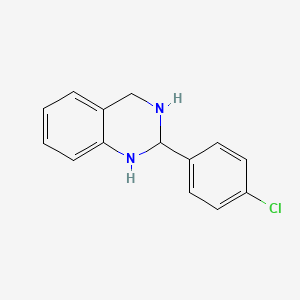

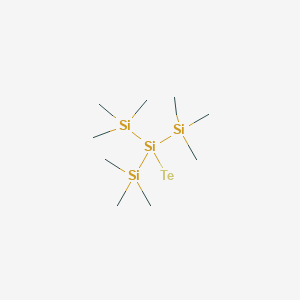



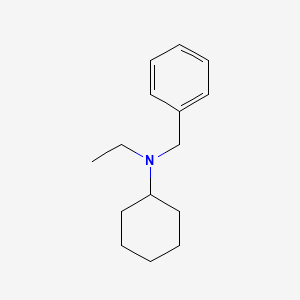
![4-[(Acetylsulfanyl)methyl]benzoic acid](/img/structure/B14277037.png)


![N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline](/img/structure/B14277066.png)
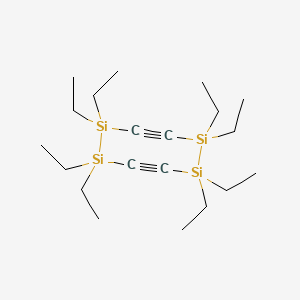
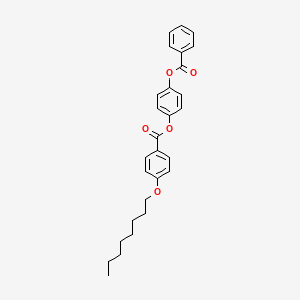
![1-Azido-4-[(4-azido-3,3-dinitrobutoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14277076.png)
